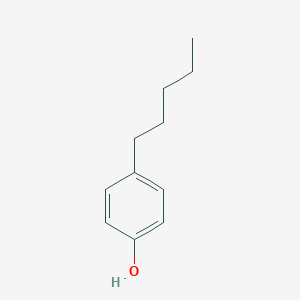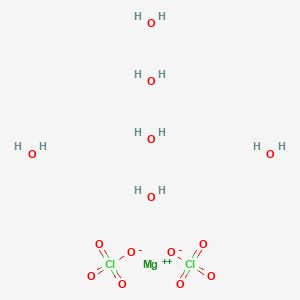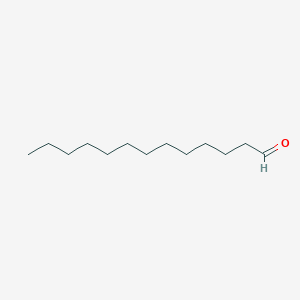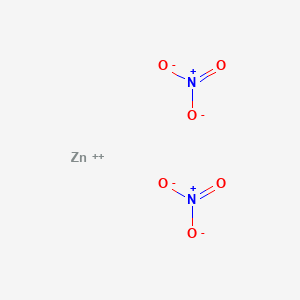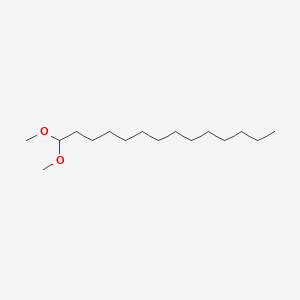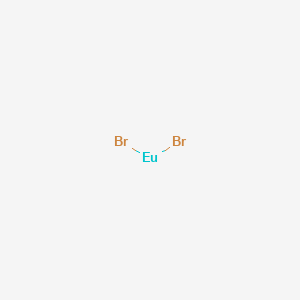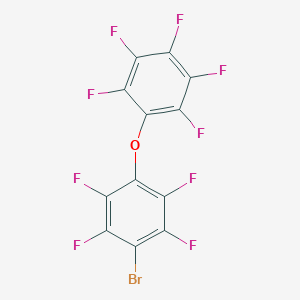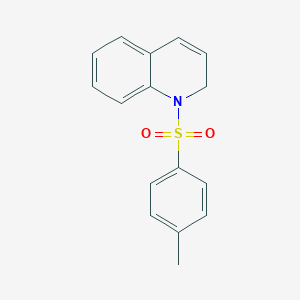
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is a chemical compound that belongs to the class of quinolines. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is not well understood. However, it is believed to act as a chelating agent and form stable complexes with metal ions. These metal complexes are then used as catalysts in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has no known biochemical or physiological effects. It is not used as a drug and is only used in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and requires the use of organic solvents for its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- in scientific research. It can be used in the synthesis of new metal complexes for catalysis and in the synthesis of new biologically active compounds. It can also be used in the development of new materials for various applications. Further research is needed to fully understand the mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- and its potential applications in scientific research.
Métodos De Síntesis
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- can be synthesized by the reaction of p-toluenesulfonyl chloride with 2-methyl-4-quinolone in the presence of a base. The reaction yields quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- as a white crystalline solid.
Aplicaciones Científicas De Investigación
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is widely used in scientific research applications due to its unique properties. It is used as a ligand in the synthesis of metal complexes for catalysis and as a precursor for the synthesis of other quinoline derivatives. It is also used in the synthesis of various biologically active compounds such as antitumor agents, antimalarial agents, and antiviral agents.
Propiedades
Número CAS |
13268-54-7 |
|---|---|
Nombre del producto |
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- |
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3 |
Clave InChI |
NVYNAVAAFURMOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
Otros números CAS |
13268-54-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



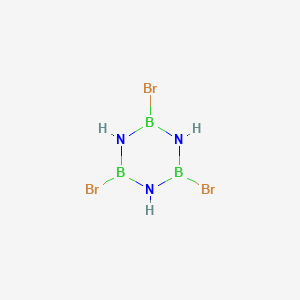



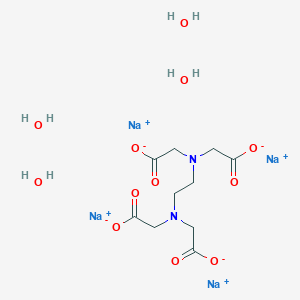
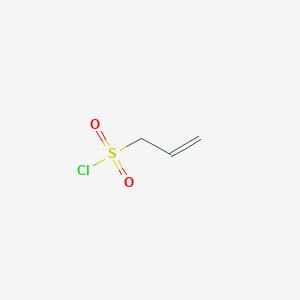
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
